2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate
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Overview
Description
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate is a fluorinated organic compound with the chemical formula C7H6F3NO2. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate typically involves the reaction of pyridine derivatives with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone: Similar structure but with the pyridine ring attached at a different position.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group but attached to a piperidine ring.
Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl): Similar trifluoromethyl group but attached to a pyrrole ring. These comparisons highlight the unique properties of this compound, particularly its specific interactions and applications
Properties
Molecular Formula |
C7H6F3NO2 |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyridin-2-ylethanone;hydrate |
InChI |
InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2 |
InChI Key |
UCVILOYFPYACRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(F)(F)F.O |
Origin of Product |
United States |
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